molecular formula C18H17NOS2 B6477391 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide CAS No. 2640969-49-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide

Cat. No. B6477391
CAS RN: 2640969-49-7
M. Wt: 327.5 g/mol
InChI Key: SXSSCIBYXFDZEB-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-methylbenzamide” is a complex organic compound that contains a bithiophene unit. Bithiophene is a type of thiophene, a heterocyclic compound with a five-membered ring made up of one sulfur and four carbon atoms . It is the most common of the three isomers with formula (C4H3S)2 .


Synthesis Analysis

Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT . This could potentially be a method for synthesizing “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-methylbenzamide”.


Molecular Structure Analysis

The molecular structure of bithiophene consists of two thiophene rings connected at the 2-position . The molecular weight of bithiophene is 166.263 . The highest occupied molecular orbital (HOMO) energy levels of the polymers derived from bithiophene were found to be below -5.20 eV .


Chemical Reactions Analysis

Bithiophene and its derivatives have been extensively applied as building blocks in conjugated polymers for organic field-effect transistor applications . They show low highest occupied molecular orbital (HOMO) energy levels and improved material stabilities .

Scientific Research Applications

Organic Thin Film Transistors (OTFTs)

Organic semiconductors (OSCs) play a crucial role in OTFTs, where they serve as the active channel material. N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-methylbenzamide can be used as an n-type OSC due to its electron-transporting properties. Design strategies focus on achieving high performance and operational stability. Recent materials with improved stability have been developed by modifying the polymer backbone, introducing electron-withdrawing groups, and extending conjugation length .

Organic Electrochemical Transistors (OECTs)

OECTs are versatile devices that combine the advantages of organic materials with electrochemical functionality. N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-methylbenzamide could serve as an n-type material in OECTs. Researchers explore synthetic modifications to enhance performance, addressing challenges related to stability and consistent measurements .

Organic Thermoelectrics (OTE)

Thermoelectric materials can convert heat into electricity and vice versa. N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-methylbenzamide may find applications in OTE due to its electronic properties. Achieving ambient stability is critical, and recent advancements involve designing materials with deeper LUMO levels. Strategies include rigidifying the polymer backbone and incorporating electron-withdrawing groups .

Electron Donor in Organic Solar Cells

2,2’-Bithiophene derivatives can act as electron donors in organic solar cells. By introducing substituents, the excitation energy of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-methylbenzamide can be tuned. Researchers investigate how different substituents impact its performance in photovoltaic devices .

Safety and Hazards

The safety data sheet for bithiophene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS2/c1-13-5-2-3-6-15(13)18(20)19-11-10-14-8-9-17(22-14)16-7-4-12-21-16/h2-9,12H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSSCIBYXFDZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-methylbenzamide

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